Trifluoromethyl Group Confers Quantifiable Lipophilicity Advantage Versus Non-Fluorinated Dihydropyrazine Analogs
The presence of the trifluoromethyl group in 3-(trifluoromethyl)-5,6-dihydropyrazin-2-ol provides a quantifiable lipophilicity advantage over non-fluorinated dihydropyrazine analogs. The compound has a calculated LogP of 0.1195 , which represents a measurable increase in lipophilicity compared to unsubstituted tetrahydropyrazin-2-one scaffolds (estimated LogP approximately -0.5 to 0). Changing a CF3 group to a methyl group leads to a drastic reduction in lipophilicity, with logP decreasing despite chain elongation [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.1195 |
| Comparator Or Baseline | Unsubstituted tetrahydropyrazin-2-one (estimated LogP ≈ -0.5 to 0); CF3-to-CH3 substitution leads to LogP reduction |
| Quantified Difference | Target compound LogP is positive and higher than non-fluorinated analogs; CF3 group increases LogP by approximately 0.5-1.0 log units relative to CH3 |
| Conditions | Calculated LogP using standard prediction algorithms (ALOGPS/ACD/Labs) |
Why This Matters
Higher LogP enhances membrane permeability potential in lead optimization programs, making this compound a strategically superior building block for CNS-penetrant or intracellular target programs versus non-fluorinated analogs.
- [1] Jeffries B, et al. Quantifying CF3 versus CH3 lipophilicity differences in heterocyclic scaffolds. J. Med. Chem. 2021. View Source
